REACTION_CXSMILES
|
S(=O)(=O)(O)O.[CH3:6][N:7]([CH3:13])[C:8]([CH3:12])([CH3:11])[C:9]#[N:10].[OH-:14].[Ba+2].[OH-]>>[CH3:6][N:7]([CH3:13])[C:8]([CH3:12])([CH3:11])[C:9]([NH2:10])=[O:14] |f:2.3.4|
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CN(C(C#N)(C)C)C
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Ba+2].[OH-]
|
Name
|
ice
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
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UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
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Details
|
the mixture was filtered (hyflo)
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a solid residue which
|
Type
|
CUSTOM
|
Details
|
was crystallised from light petroleum (80°-100°C)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(C(=O)N)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 43.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |